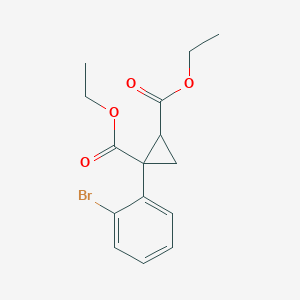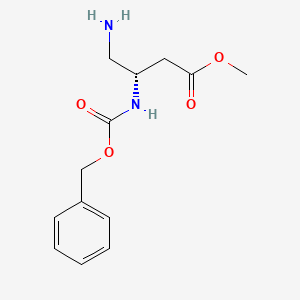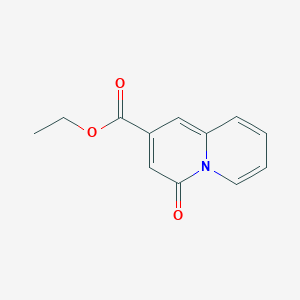
Ethyl 4-oxo-4H-quinolizine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-oxo-4H-quinolizine-2-carboxylate is a heterocyclic compound that belongs to the quinolizine family. This compound is characterized by a fused bicyclic structure containing a quinoline moiety and a carboxylate ester group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-oxo-4H-quinolizine-2-carboxylate can be synthesized through a multi-step process starting from commercially available 2-pyridinecarbaldehyde. The synthesis involves a one-pot Stobbe condensation followed by cyclization. The structure of the formed compound is confirmed by mass spectra, H-1 NMR, and C-13 NMR, among other techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This typically includes refining reaction conditions, improving yields, and ensuring the purity of the final product.
化学反应分析
Types of Reactions
Ethyl 4-oxo-4H-quinolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolizine derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are being investigated for their potential therapeutic effects against various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 4-oxo-4H-quinolizine-2-carboxylate involves its interaction with specific molecular targets. For instance, as an HIV integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This inhibition is facilitated by the compound’s ability to chelate metal ions, which are essential cofactors for the enzyme’s activity .
相似化合物的比较
Ethyl 4-oxo-4H-quinolizine-2-carboxylate can be compared with other quinolizine derivatives, such as:
4-Oxo-4H-quinolizine-3-carboxylic acid: Similar in structure but with different functional groups, leading to varied biological activities.
Ethyl benzo [6,7]-4-oxo-4H-quinolizine-3-carboxylate:
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical reactivity and biological properties compared to its analogs.
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
ethyl 4-oxoquinolizine-2-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-10-5-3-4-6-13(10)11(14)8-9/h3-8H,2H2,1H3 |
InChI 键 |
JRQBXPOPELFLEN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=O)N2C=CC=CC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


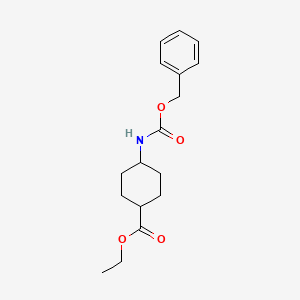
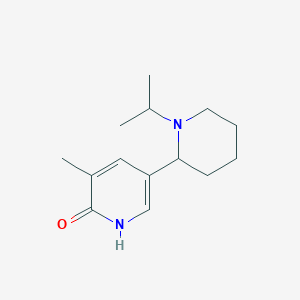
![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)
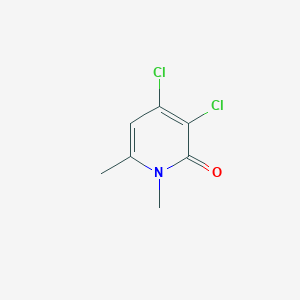
![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)
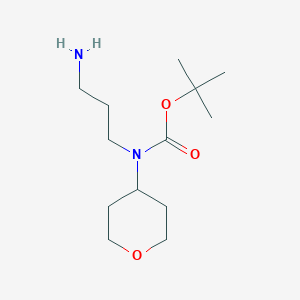

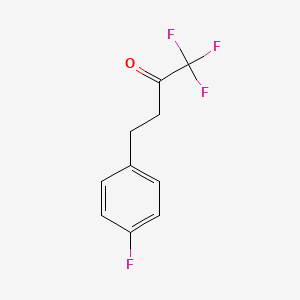
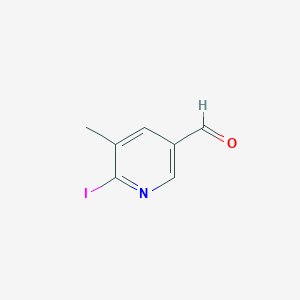
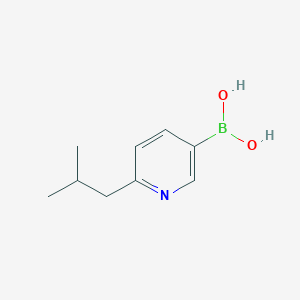
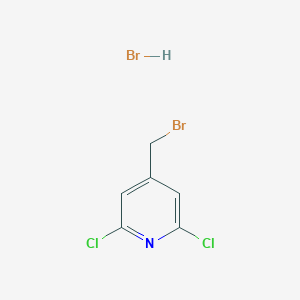
![2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde](/img/structure/B13012030.png)
